molecular formula C8H10Cl2N4 B1612285 4,6-Dichloro-2-(piperazin-1-YL)pyrimidine CAS No. 1017781-91-7

4,6-Dichloro-2-(piperazin-1-YL)pyrimidine

Cat. No. B1612285
Key on ui cas rn: 1017781-91-7
M. Wt: 233.09 g/mol
InChI Key: BNMHSJKRWZNYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05510345

Procedure details

0.56 ml (4.87 mmoles) of 2,4,6-trichloropyrimidine diluted with 20 ml of tetrahydrofuran is dropwise added to a solution of 2.0 g (5.12 mmoles) of 1- (3α,16α)-eburnamenine-14-carbonyl!piperazine in 50 ml of tetrahydrofuran at 0° C. After stirring at room temperature for 12 hours the reaction mixture is evaporated to dryness. The residue is distributed between 100 ml of chloroform and 25 ml of 5% sodium hydroxide solution. After separation the organic phase is dried, evaporated and the evaporation residue is subjected to chromatography on silica gel column. By using a chloroform/methanol mixture (100:0→99:1) as eluent, the less polar 1- (3α,16α)-eburnamenine-14-carbonyl!-4-(4,6-dichloro-2-pyrimidinyl)piperazine is first obtained in a yield of 0.325 g (12.7%), m.p.: 100°-107° C. (after recrystallization from ether). By further elution the more polar 1- (3α,16α)-eburnamenine-14-carbonyl!-4-(2,4-dichloro-6-pyrimidinyl)piperazine is obtained in a yield of 2.26 g (88.3%), m.p.: 165°-175° C. (after recrystallization from ether).
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[N:3]=1.[NH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1>O1CCCC1>[Cl:9][C:4]1[CH:5]=[C:6]([Cl:8])[N:7]=[C:2]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[N:3]=1

Inputs

Step One
Name
Quantity
0.56 mL
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 12 hours the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is dropwise added to a solution of 2.0 g (5.12 mmoles) of 1- (3α,16α)-eburnamenine-14-carbonyl
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
After separation the organic phase
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)Cl)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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